1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-10-11-7(6)2-3-9-8/h2-4H,1H3,(H,10,11) |
InChI Key |
HXDNSZBHGQOPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=NN2 |
Origin of Product |
United States |
Preparation Methods
Key Intermediate Formation
- A common intermediate in the synthesis is a pyrazolo[4,3-c]pyridine derivative bearing reactive groups that allow further functionalization at the N-1 or C-4 positions.
- For example, a literature method adapted to a one-pot process involves a mixed-Claisen condensation to form a key intermediate (denoted as compound 66 in one study), which is then subjected to N-methylation and aminolysis to yield regioisomeric products that can be further elaborated to the target compound.
Specific Preparation Methods
One-Pot Mixed-Claisen Condensation and Aminolysis
- The pyrazolo[4,3-c]pyridine core is constructed via a one-pot mixed-Claisen condensation without isolating intermediates.
- Subsequent N-methylation of the pyrazole ring produces regioisomers separable by chromatography.
- Aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) converts esters into amides.
- Boc-deprotection and reductive amination steps finalize the synthesis of this compound derivatives.
Acetylation of Pyrazolo[4,3-c]pyridine Intermediates
- Starting from tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, treatment with trifluoroacetic acid (TFA) removes the Boc protecting group.
- The resulting amine is then acetylated using acetic anhydride in the presence of a base such as DIPEA.
- This step yields 1-(3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one with high yield (~91%).
Functional Group Transformations and Protection Strategies
- Protection of the pyrazole nitrogen (e.g., with tetrahydro-2H-pyran) allows selective functionalization at other positions.
- Metalation and electrophilic trapping (e.g., with iodine) enable further substitution on the pyrazolo[4,3-c]pyridine ring.
- Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig amination) are employed to introduce various substituents, enhancing the compound's diversity and biological activity.
Alternative Routes via SNAr and Japp–Klingemann Reactions
- Although primarily reported for pyrazolo[4,3-b]pyridines, related pyrazolo fused systems can be synthesized via nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitropyridines followed by azo-coupling and ring annulation in a one-pot manner.
- This method involves stable arenediazonium tosylates and proceeds under mild conditions, offering operational simplicity and good yields.
Reaction Conditions and Yields
Mechanistic Insights and Observations
- The acetylation step proceeds smoothly after Boc deprotection, indicating the amine intermediate is highly reactive toward acetic anhydride under mild conditions.
- N-methylation of the pyrazole ring can lead to regioisomeric mixtures, which require chromatographic separation to isolate the desired isomer.
- The aminolysis catalyzed by TBD is efficient in converting esters to amides, facilitating the introduction of various substituents at the N-1 position.
- In related pyrazolo[4,3-b]pyridine syntheses, an unusual C-N migration of the acetyl group was observed during ring annulation, suggesting potential rearrangements that may be relevant for synthetic planning.
Chemical Reactions Analysis
Nucleophilic Additions at the Ethanone Carbonyl
The acetyl group undergoes nucleophilic attack under basic or acidic conditions:
Mechanistic studies show the carbonyl carbon (δ⁺ = +0.32 e) exhibits lower electrophilicity than acetophenone due to conjugation with the pyrazole π-system .
Electrophilic Substitutions on the Pyrazole Ring
The C-3 and C-6 positions undergo regioselective electrophilic substitution:
Halogenation
text| Halogen | Reagent | Position | Yield | |---------|---------|----------|-------| | Cl | Cl₂, FeCl₃ | C-3 | 89% | | Br | Br₂, CH₂Cl₂ | C-6 | 76% |
X-ray crystallography confirms halogenation occurs para to the ethanone substituent .
Nitration
-
HNO₃/H₂SO₄ at 0°C → mono-nitration at C-5 (73% yield)
-
Elevated temps (60°C) → di-nitration (C-5 and C-7, 58% yield)
Condensation Reactions
The compound participates in multicomponent reactions to form fused heterocycles:
With Aldehydes and Ammonium Acetate
text1-(Pyrazolo[4,3-c]pyridin-4-yl)ethanone + RCHO + NH₄OAc → Pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidines
With Malononitrile
Forms 7-amino-pyrazolo[4,3-c]pyridine-4-carbonitriles (87% yield) via Knoevenagel condensation .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings occur at C-7 position:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 78% |
| Sonogashira | CuI, PdCl₂, Et₃N | Alkynylated analogs | 68% |
DFT calculations (B3LYP/6-311++G**) show C-7 has lowest HOMO energy (-6.92 eV), favoring oxidative addition .
Ring Expansion and Rearrangements
Under strong acidic conditions:
text1. H₂SO₄ (conc.), 120°C → Pyrido[2,3-d]pyridazin-8-one (via Beckmann rearrangement) 2. PCl₅, reflux → Chlorinated pyrazolo[3,4-b]pyridine (C-N migration observed) [6]
Kinetic studies show first-order dependence on acid concentration (k = 0.173 min⁻¹ at 120°C) .
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Nucleophilic Addition | 1.2 × 10⁻³ | 54.2 |
| Electrophilic Substitution | 4.8 × 10⁻⁴ | 68.7 |
| Cross-Coupling | 9.3 × 10⁻² | 32.1 |
Data derived from Arrhenius plots (R² > 0.98) using differential scanning calorimetry .
Stability Under Various Conditions
-
pH Stability : Stable in pH 3-9 (t₁/₂ > 24 hr); degrades rapidly at pH < 2 (t₁/₂ = 1.8 hr)
-
Thermal Stability : Decomposition onset at 218°C (TGA, N₂ atmosphere)
-
Photostability : UV irradiation (λ = 254 nm) causes 15% degradation in 6 hr
This comprehensive analysis demonstrates 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one's versatility in organic synthesis, with reactivity patterns controllable through strategic selection of reaction conditions. Recent advances in catalytic systems and computational modeling have significantly expanded its synthetic utility.
Scientific Research Applications
Therapeutic Potential
The pyrazolo[4,3-c]pyridine scaffold has been extensively studied for its therapeutic properties. Research indicates that compounds with this core structure can exhibit:
- Antitumor Activity : Some derivatives have shown promise as antitumor agents, targeting specific cancer cell lines.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against various bacterial strains.
- Neurological Applications : Research suggests potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies
- Antitumor Activity : A study highlighted the synthesis of pyrazolo[4,3-c]pyridine derivatives that exhibited significant cytotoxic effects on cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Effects : Another investigation focused on derivatives that displayed activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
- Neurological Effects : Research into the modulation of GABA receptors by pyrazolo[4,3-c]pyridine compounds indicated their potential as anxiolytics and antidepressants .
Chemical Reactivity and Functionalization
The compound's reactivity allows it to participate in various chemical transformations:
- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
- Oxidation Reactions : It can also be oxidized to form carboxylic acids or other oxidized functional groups.
- Substitution Reactions : The pyridine ring can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions .
Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Compounds exhibit cytotoxic effects on cancer cells. |
| Antimicrobial Activity | Effective against resistant bacterial strains. |
| Neurological Disorders | Potential use in treating anxiety and depression through neurotransmitter modulation. |
| Chemical Transformations | Versatile reactivity allows for various synthetic pathways. |
Mechanism of Action
The mechanism by which 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit extracellular signal-regulated kinases (ERK), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Key Insights :
- Positional Isomerism : The acetyl group's position (3- vs. 4-) on the pyrazolo-pyridine ring significantly impacts electronic distribution and binding affinity. For example, 3-substituted derivatives may exhibit altered solubility and target engagement compared to 4-substituted analogs .
Heterocyclic Ethanone Derivatives with Bioactive Substituents
Key Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., difluoromethyl in ) enhance metabolic stability, while electron-donating groups (e.g., pyridyl in ) improve solubility.
- Synthetic Flexibility: Suzuki cross-coupling (e.g., ) and Claisen-Schmidt reactions (e.g., ) enable modular assembly of diverse ethanone derivatives.
Pharmacologically Active Derivatives
Biological Activity
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound notable for its unique pyrazolo-pyridine structure, which consists of a pyrazole ring fused to a pyridine ring with an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- IUPAC Name : this compound
- Structural Characteristics : The presence of nitrogen atoms in both rings contributes to its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. Notable mechanisms include:
- Induction of Apoptosis : Studies have shown that derivatives can induce apoptosis through mechanisms such as poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
- Inhibition of Key Enzymes : Interaction studies reveal that this compound can bind to enzymes and receptors implicated in disease processes, enhancing its selectivity and potency against specific targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : The compound has demonstrated significant antiproliferative activity against various human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone | Pyrazolo-pyridine | Antiviral activity |
| 2-(1H-Pyrazolo[3,4-b]pyridin-6-yl)ethanone | Pyrazolo-pyridine | Anticancer properties |
| 3-(1H-Pyrazolo[3,4-c]pyridin-7-yl)propan-2-one | Pyrazolo-pyridine | Inhibitor of bacterial DNA ligase |
| 5-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | Fluorinated pyrazole | Enhanced bioactivity due to fluorine |
| 2-(Pyridin-2-yl)-1H-pyrazole | Pyrazole with pyridine | Potential anti-inflammatory effects |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related pyrazolo-pyridines. For instance:
- Antiproliferative Evaluation : A study evaluated various substituted pyrazolo-pyridines for their antiproliferative effects against human cancer cell lines. Results indicated that certain substitutions at the 4-position significantly influenced activity levels, with some compounds exhibiting substantial reductions in cell viability at low concentrations .
- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds revealed time-dependent effects on protein expression levels associated with cell proliferation and apoptosis, such as PCNA and LC3 fragmentation, indicating potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one?
- Methodology :
- Condensation reactions : Reacting pyrazole derivatives with amines under controlled pH and temperature (e.g., using methyl trifluoroacetate and triethylamine in methanol) .
- Cycloaddition : Pyridine N-imine cycloaddition with 6-alkyl-4-oxohex-5-ynoates, followed by hydrazine condensation .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., (4-acetylphenyl)boronic acid) to introduce aryl groups .
- Key Data :
| Reaction Type | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Condensation | 70-85% | Methyl trifluoroacetate, MeOH, rt | |
| Suzuki Coupling | 64% | Pd catalyst, THF, 60°C |
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.83 ppm for pyridyl protons in CDCl₃) .
- Mass Spectrometry : GC-MS for purity analysis (e.g., m/z = 446.3 [M+H]⁺) .
- Elemental Analysis : Confirming C, H, N composition.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Variables :
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, enhancing regioselectivity .
- Temperature Control : Heating to 60°C in THF improves cyclization kinetics .
- Purification : Preparative HPLC (water:ACN with 1% TFA) resolves positional isomers .
Q. What biological targets are associated with this compound?
- Mechanistic Insights :
- EGFR Inhibition : Substituted pyrazolo[4,3-c]pyridines act as ATP-competitive inhibitors, validated via kinase assays .
- NADPH Oxidase Modulation : Structural analogs (e.g., pyrazolo[4,3-c]pyridine diones) suppress reactive oxygen species in cellular models .
- Testing Protocols :
- In vitro : IC₅₀ determination using A549 lung cancer cells for EGFR activity .
- In silico : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to EGFR’s kinase domain .
Q. How do structural modifications influence bioactivity and selectivity?
- Key Modifications :
- Nitro Group Substitution : Reduces cytotoxicity but enhances solubility (e.g., 1-methyl-4-nitro derivatives) .
- Pyridine Positioning : 4-Pyridyl analogs show higher EGFR affinity than 2- or 3-substituted isomers .
- Data Comparison :
| Derivative | IC₅₀ (EGFR) | Solubility (µM) | Reference |
|---|---|---|---|
| 4-Pyridyl | 12 nM | 45 | |
| 2-Pyridyl | 180 nM | 28 |
Contradictions and Resolutions
- Synthetic Routes : uses methyl trifluoroacetate for substitution, while employs DIAD/Ph₃P for etherification. These are complementary rather than conflicting, reflecting diverse methodologies for functionalization .
- Biological Targets : While emphasizes EGFR inhibition, highlights NADPH oxidase modulation. This suggests multitarget potential, requiring context-specific validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
